molecular formula C21H19BrN2O3 B018937 (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate CAS No. 143322-56-9

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

Cat. No. B018937
M. Wt: 427.3 g/mol
InChI Key: CWHKVBJSRGJFFN-LJQANCHMSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate often involves electrophilic substitution reactions and cyclization processes such as Japp-Klingemann and Fischer indole cyclization reactions. For instance, a series of novel derivatives were synthesized starting from 4-bromo aniline, utilizing electrophilic substitution and cyclization reactions, with characterization performed via IR, 1H NMR, and mass spectroscopy (Mogulaiah et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate often exhibits interesting features such as the inclination between different ring systems and the coplanarity of substituent groups with the core structure. For example, in certain compounds, the indole and central pyrrole ring systems are inclined to one another, and the substituent groups like carbo­nitrile are almost coplanar with their attached ring systems, which influences the compound's chemical reactivity and physical properties (Vimala et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate derivatives can be influenced by the presence of the indole and pyrrolidine moieties. For instance, the Sonogashira coupling and intramolecular alkyne-carbonyl metathesis process have been utilized for the synthesis of novel benzo-fused compounds, demonstrating the versatility of such structures in chemical synthesis (Nayak & Kim, 2015).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate derivatives are critical for their application in various domains. For example, the crystalline structure, including the inclination between ring systems and hydrogen bonding patterns, significantly affects the compound's solubility and stability, which is crucial for its potential applications in medicinal chemistry and material science (Karthikeyan et al., 2014).

Scientific Research Applications

Synthesis and Characterization

A study by Mogulaiah, Sundar, and Tasleem (2018) demonstrated the synthesis of novel derivatives of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate through electrophilic substitution reactions. These compounds were characterized using spectroscopic methods, highlighting the compound's role in the development of new chemical entities (Mogulaiah, Sundar, & Tasleem, 2018).

Catalytic Applications

In another study, Shinde et al. (2021) explored the Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indoles with maleimides, leading to the creation of isogranulatimide alkaloid analogues. This research underscores the compound's utility in facilitating complex catalytic transformations (Shinde, Rangan, Kumar, & Kumar, 2021).

Stereoselective Synthesis

Research conducted by Tamazawa et al. (1986) on a closely related compound, involved in stereoselective synthesis, provided insights into the synthesis of enantiomers with potential as calcium antagonists. This study is crucial for understanding the stereochemical aspects and the biological implications of synthesized compounds (Tamazawa, Arima, Kojima, Isomura, Okada, Fujita, Furuya, Takenaka, Inagaki, & Terai, 1986).

Carboxylation Processes

The work of Nemoto et al. (2009) on the Lewis acid-mediated carboxylation of arenes with CO2 presents a novel approach to synthesizing indole-3-carboxylic acids and pyrrole-2-carboxylic acids. This study highlights the compound's relevance in environmentally friendly chemical synthesis processes (Nemoto, Onozawa, Egusa, Morohashi, & Hattori, 2009).

Novel Synthesis Routes

The synthesis of pyrrolo[3,2-b]carbazoles, 1H-benzofuro[3,2-f]indoles, and 1H-[1]benzothieno[2,3-f]indoles as discussed by Chunchatprasert, Rao, and Shannon (1992), showcases the versatility of (R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate in generating complex heterocyclic systems. This research paves the way for the creation of novel compounds with potential applications in medicinal chemistry (Chunchatprasert, Rao, & Shannon, 1992).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

benzyl (2R)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c22-15-8-9-18-16(11-15)17(12-23-18)20(25)19-7-4-10-24(19)21(26)27-13-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,19,23H,4,7,10,13H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHKVBJSRGJFFN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CNC4=C3C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601138537
Record name Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate

CAS RN

143322-56-9
Record name Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143322-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (2R)-2-[(5-bromo-1H-indol-3-yl)carbonyl]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601138537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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